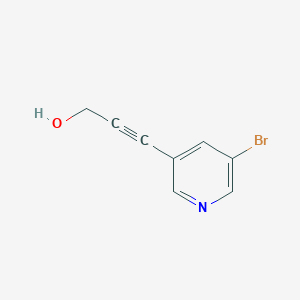![molecular formula C7H7BrN2O B1291037 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 34950-82-8](/img/structure/B1291037.png)
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been explored in various studies. One approach involves the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, which are then subjected to [3+2] cycloadditions with alkenes to yield a range of products including 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Another study demonstrates the use of strained bicyclic 3,6-dihydro-1,2-oxazine in domino metathesis with an external alkene, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones, which serve as versatile scaffolds for further chemical modifications .
Molecular Structure Analysis
The molecular structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been elucidated using three-dimensional diffractometer data. The crystal structure was determined to be in the P21/c space group with specific unit cell dimensions, and the molecular geometry and conformation of the bicyclic ring system were discussed in detail .
Chemical Reactions Analysis
The studies mentioned provide insights into the chemical reactivity of oxazine derivatives. The [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides with alkenes demonstrate the potential to create a variety of functionalized products . The domino metathesis of 3,6-dihydro-1,2-oxazine showcases the compound's reactivity, leading to the production of isoxazolo[2,3-a]pyridin-7-ones, which can be further oxidized or reduced, highlighting the synthetic utility of these transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are not directly detailed in the provided papers, the related structures and their synthesis methods suggest that these compounds are likely to have interesting and useful properties. The crystal structure analysis of a similar compound provides some insight into the physical characteristics, such as crystal geometry and stability . The chemical properties can be inferred from the reactivity patterns observed in the synthesis and chemical reaction studies, indicating that these oxazine derivatives are versatile intermediates in organic synthesis .
Applications De Recherche Scientifique
Synthesis and Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazines, which share structural similarities with the compound of interest, have been studied for their diverse biological activities. These derivatives exhibit antitumor, antibacterial, analgesic, and diuretic activities. They have also been identified as selective inhibitors for phosphodiesterases and as novel class ligands for GABA-A receptor benzodiazepine binding sites. This highlights the potential of such compounds in medicinal chemistry and pharmaceutical research (Wojcicka & Nowicka-Zuchowska, 2018).
Polymer-Supported Syntheses of Heterocycles
Another relevant area of research is the polymer-supported synthesis of heterocycles bearing oxazine scaffolds. This method allows for the preparation of diverse compounds with functionalized oxazine structures, including 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds. The versatility and efficiency of solid-phase synthesis (SPS) techniques in generating these compounds underscore the importance of oxazine derivatives in drug discovery and development (Králová et al., 2018).
Heterocyclic Compounds and Their Biological Significance
The synthesis and biological activities of 1,3,4-oxadiazole tailored compounds have been extensively studied. These compounds, which are structurally distinct but share the heterocyclic characteristic with the compound of interest, exhibit a wide range of bioactivities. The research emphasizes the role of heterocyclic compounds in developing new therapeutic agents, highlighting the potential of exploring similar structures like 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine for medicinal applications (Verma et al., 2019).
Propriétés
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYISPVTTZWJFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640340 |
Source


|
| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
CAS RN |
34950-82-8 |
Source


|
| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)
